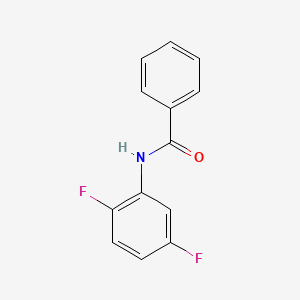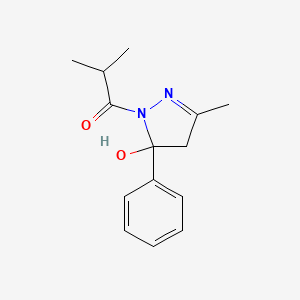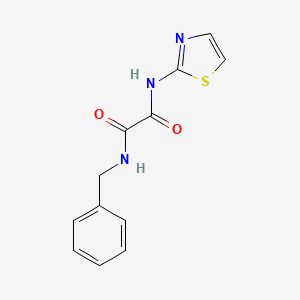![molecular formula C22H29N3O3 B5083789 N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide, also known as MM-398, is a novel drug that has been developed for the treatment of cancer. MM-398 is a nanoliposomal formulation of irinotecan, which is a topoisomerase I inhibitor. The use of MM-398 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of this enzyme, N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide prevents the replication and transcription of cancer cells, leading to their death. The nanoliposomal formulation of the drug allows for targeted delivery to the cancer cells, minimizing the side effects associated with traditional chemotherapy.
Biochemical and Physiological Effects:
The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has been shown to have several biochemical and physiological effects. The drug has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide in lab experiments has several advantages and limitations. The advantages include its targeted delivery to cancer cells, its ability to induce apoptosis, and its inhibition of angiogenesis. The limitations include the variability in the response of different types of cancer cells to the drug, the potential for drug resistance, and the need for further optimization of the drug formulation.
Orientations Futures
There are several future directions for the development and use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide. One direction is the investigation of the drug's efficacy in combination with other chemotherapy drugs or immunotherapy agents. Another direction is the exploration of the drug's potential for the treatment of other types of cancer, such as lung cancer and ovarian cancer. Additionally, further optimization of the drug formulation and delivery system may improve the drug's efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide involves the use of a nanoliposomal formulation of irinotecan. The process involves the encapsulation of irinotecan into a liposome, which is a small spherical vesicle composed of a lipid bilayer. The liposome acts as a carrier for the drug, allowing it to be delivered to the target site in a controlled manner.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, colorectal cancer, and breast cancer. The drug has been shown to be effective in improving the survival rates of patients with advanced or metastatic cancer. The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has also been investigated in combination with other chemotherapy drugs, such as 5-fluorouracil and leucovorin, with promising results.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxypiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-19-8-5-17(6-9-19)4-3-13-23-22(26)18-7-10-21(24-16-18)25-14-11-20(28-2)12-15-25/h5-10,16,20H,3-4,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFFOCXINCPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)


![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)